molecular formula C21H18F3N3S B4350268 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350268
M. Wt: 401.4 g/mol
InChI Key: LMORKIWWRAHTHV-UHFFFAOYSA-N
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Description

The compound 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a highly specific organic molecule characterized by its distinctive pyrazolopyridine core. The presence of difluoromethyl, fluorophenyl, isopropyl, and thienyl groups contributes to its chemical uniqueness, making it a subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps, each requiring precise conditions to achieve the desired structure. Initial steps may involve the formation of the pyrazolopyridine core, followed by strategic placement of the functional groups through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial. Parameters such as temperature, pressure, solvent choice, and catalyst presence are meticulously controlled to maximize yield and purity. Techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the methylthienyl group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions might target the difluoromethyl group, converting it to a less fluorinated alkyl group.

  • Substitution: : The aromatic rings are potential sites for substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide under mild acidic or basic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents are often used.

  • Substitution: : Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid.

Major Products Formed

Depending on the specific reactions undertaken, the major products can range from fluorinated derivatives to various oxidized or reduced forms of the original compound. These products often retain the core structure but exhibit significantly different chemical properties.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Serves as a building block in combinatorial chemistry for drug discovery.

Biology

  • Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.

  • Studied for its ability to interact with biological receptors.

Medicine

  • Examined for potential therapeutic applications, particularly in designing inhibitors for specific enzymes or receptors.

  • Considered for its anti-inflammatory and analgesic properties.

Industry

  • Utilized in the development of specialty chemicals.

  • Applied in the manufacturing of advanced materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects varies with its application. In medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. Its molecular targets often include enzymes and receptors involved in critical biological pathways.

Molecular Targets and Pathways

  • Enzymes: : May inhibit proteases, kinases, or oxidoreductases.

  • Receptors: : Potentially modulates G-protein coupled receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-1-(4-chlorophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

  • 4-(difluoromethyl)-1-(4-bromophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Highlighting Uniqueness

Compared to these similar compounds, 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine stands out due to the unique combination of its functional groups, which imparts distinct chemical and biological properties. The difluoromethyl group, in particular, contributes to its metabolic stability and lipophilicity, making it a compound of interest in medicinal chemistry for potential drug development.

Conclusion

This compound is a multifaceted compound with significant importance across various fields, from chemistry to medicine. Its synthesis, reactivity, and applications make it a valuable subject of study, holding promise for innovative advancements in science and industry.

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(5-methylthiophen-2-yl)-3-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3S/c1-11(2)19-18-15(20(23)24)10-16(17-9-4-12(3)28-17)25-21(18)27(26-19)14-7-5-13(22)6-8-14/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMORKIWWRAHTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=C(C=C4)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

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